1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine class of heterocycles, characterized by a sulfur- and nitrogen-containing bicyclic core. The structure includes a 3-methylbenzyl group at position 1 and a pyrrolidine-1-carbonyl moiety at position 3. Its synthesis likely involves condensation and cyclization steps analogous to those described for related heterocycles (e.g., pyrazoles and pyridines in ). A closely related analog, 1-[(3-methoxyphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione (), differs only in the substituent (methoxy vs. methyl), suggesting that structure-activity relationship (SAR) studies may focus on substituent effects.
Properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-7-6-8-16(13-15)14-23-17-9-2-3-10-18(17)27(25,26)19(21-23)20(24)22-11-4-5-12-22/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEKGCUWCMKTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione . Medicinal chemists continue to explore this intriguing scaffold, aiming to design novel compounds with diverse biological profiles . If you have any other questions or need further clarification, feel free to ask! 😊
Biological Activity
The compound 1-[(3-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione , also referred to as DB08442 in DrugBank, is a small molecule with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 297.3484 g/mol
- IUPAC Name : 4-[(2R)-2-(2-methylphenyl)pyrrolidine-1-carbonyl]benzene-1,3-diol
This compound belongs to the class of phenylpyrrolidines , characterized by a benzene ring linked to a pyrrolidine ring. The structural attributes may play a crucial role in its biological interactions and pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds related to benzothiadiazine derivatives exhibit significant antitumor properties. For instance, similar compounds have shown potent antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific cellular pathways.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.0 | Induces apoptosis |
| Compound B | HCC827 (Lung) | 3.5 | Inhibits proliferation |
| DB08442 | NCI-H358 | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed on DB08442.
The biological activity of this compound may be attributed to several mechanisms:
- Gene Expression Modulation : Similar compounds have been shown to interact with histone proteins and modulate gene expression by evicting histones from promoter regions .
- Inflammatory Response : Certain derivatives bind to bacterial lipopolysaccharides (LPS), mediating inflammatory responses such as TNF secretion from monocytes .
- Antiviral Response : Some studies suggest that related compounds enhance host antiviral responses by promoting the association of mitochondrial proteins involved in immune signaling .
Study on Related Benzothiadiazine Derivatives
A notable study investigated the effects of fluorinated benzothiadiazoles on cancer cells. These compounds demonstrated a strong correlation between their metabolic activation and antiproliferative effects, indicating that metabolic pathways significantly influence their biological activity .
Antimicrobial Activity
In addition to antitumor properties, derivatives of benzothiadiazine have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed promising results in inhibiting bacterial growth, suggesting potential therapeutic applications beyond oncology .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in several areas of medicinal chemistry:
a. Anticancer Activity
Research indicates that derivatives of benzothiadiazines can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrrolidine ring may enhance these effects by improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.
b. Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes this compound a candidate for further research in treating chronic inflammatory diseases.
c. Neuropharmacology
Studies suggest that benzothiadiazines can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The specific mechanisms remain to be fully elucidated.
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step organic reactions that are crucial for producing high yields and purity. Key methods include:
- Refluxing with appropriate solvents.
- Utilizing protecting groups to control reactivity during synthesis.
These synthetic pathways not only yield the target compound but also facilitate the creation of analogs that may possess enhanced biological activities.
Case Studies
Several studies have highlighted the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The primary structural analogs involve variations in the aromatic substituent (e.g., 3-methyl vs. 3-methoxy) or heterocyclic core modifications. Key comparisons include:
Pharmacological Activity
For instance, bis[2-amino-6-(aryl)nicotinonitrile] derivatives (4a–c) showed activity against Gram-positive bacteria, suggesting that the benzothiadiazine core could be similarly evaluated. Substituent effects (e.g., electron-donating methyl vs. methoxy groups) may modulate potency or pharmacokinetics.
Conformational Analysis
The benzothiadiazine ring system may adopt puckered conformations, as described for monocyclic systems in . Cremer and Pople’s puckering coordinates (e.g., amplitude and phase angles) could quantify nonplanar distortions in the benzothiadiazine core, which might influence binding to biological targets. Comparative studies with planar heterocycles (e.g., pyridines from ) could reveal conformational advantages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
